

H-beta-Ala-beta-ala-beta-ala-OH molecular structure

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Compound of Interest

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An In-depth Technical Guide to the Molecular Structure of H- β -Ala- β -Ala- β -Ala-OH

Abstract

Oligomers of β -amino acids, or β -peptides, represent a fascinating class of molecules that bridge the gap between traditional small molecules and larger biologics. Their unique backbone, extended by one carbon atom per residue compared to their α -peptide counterparts, endows them with remarkable properties, including profound proteolytic stability and the ability to form stable, predictable secondary structures.^{[1][2]} This guide provides a comprehensive technical overview of the β -tripeptide H- β -Ala- β -Ala- β -Ala-OH, a fundamental model system for understanding the structural and functional principles of β -oligomers. We will explore its synthesis, purification, and detailed structural characterization, offering both theoretical insights and practical, field-proven protocols for researchers, chemists, and drug development professionals.

Introduction to β -Tri-Alanine: A Protease-Resistant Scaffold

H- β -Ala- β -Ala- β -Ala-OH, hereafter referred to as $(\beta\text{-Ala})_3$, is a tripeptide composed of three repeating β -alanine units. Unlike natural peptides constructed from α -amino acids, β -peptides are generally not recognized by proteases, rendering them exceptionally resistant to enzymatic degradation.[2] This intrinsic stability makes them highly attractive candidates for peptidomimetic drugs, as they can overcome the short in-vivo half-lives that plague many α -peptide-based therapeutics.[2]

The additional methylene group in the backbone of each β -alanine residue grants $(\beta\text{-Ala})_3$ increased conformational flexibility, allowing it to access a diverse landscape of secondary structures not available to α -peptides. These include various helices and sheet-like structures, which can be precisely controlled through sequence design.[2][3] As a simple, non-chiral oligomer, $(\beta\text{-Ala})_3$ serves as an essential tool for fundamental studies into β -peptide folding, aggregation, and molecular recognition.

Synthesis and Purification Workflow

The production of high-purity $(\beta\text{-Ala})_3$ for structural and functional studies relies on a well-established workflow combining solid-phase synthesis with chromatographic purification.

Solid-Phase Peptide Synthesis (SPPS)

Modern peptide synthesis overwhelmingly employs solid-phase techniques, which offer high yields and facilitate purification. The standard approach for $(\beta\text{-Ala})_3$ utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[4]

The causality behind this choice is rooted in efficiency and reaction orthogonality. The Fmoc group is stable under the acidic conditions used for side-chain deprotection but is cleanly removed by a mild base (e.g., piperidine), allowing for sequential addition of amino acid residues without damaging the growing peptide chain.



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Caption: Standard workflow for Fmoc-based solid-phase synthesis of $(\beta\text{-Ala})_3$.

Experimental Protocol: SPPS of (β -Ala)₃

- **Resin Swelling:** Swell 2-chlorotriyl chloride resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
- **First Amino Acid Loading:** Add Fmoc- β -Ala-OH (3 equivalents) and N,N-diisopropylethylamine (DIEA) (6 equivalents) to the resin. Agitate for 2 hours. Cap any unreacted sites with methanol.
- **Fmoc Deprotection:** Wash the resin with DCM. Add 20% piperidine in dimethylformamide (DMF) and agitate for 10 minutes. Repeat once. Wash thoroughly with DMF and DCM.
- **Second Amino Acid Coupling:** Dissolve Fmoc- β -Ala-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.
- **Repeat Steps 3 & 4:** Perform another cycle of deprotection and coupling for the third and final β -alanine residue.
- **Final Deprotection:** Remove the N-terminal Fmoc group as described in step 3.
- **Cleavage and Deprotection:** Wash the resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) and agitate for 2 hours.
- **Precipitation:** Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Purification by Reverse-Phase HPLC (RP-HPLC)

While SPPS is efficient, side reactions necessitate a robust purification step. RP-HPLC is the gold standard, separating the target peptide from deletion sequences and other impurities based on hydrophobicity.^[5]

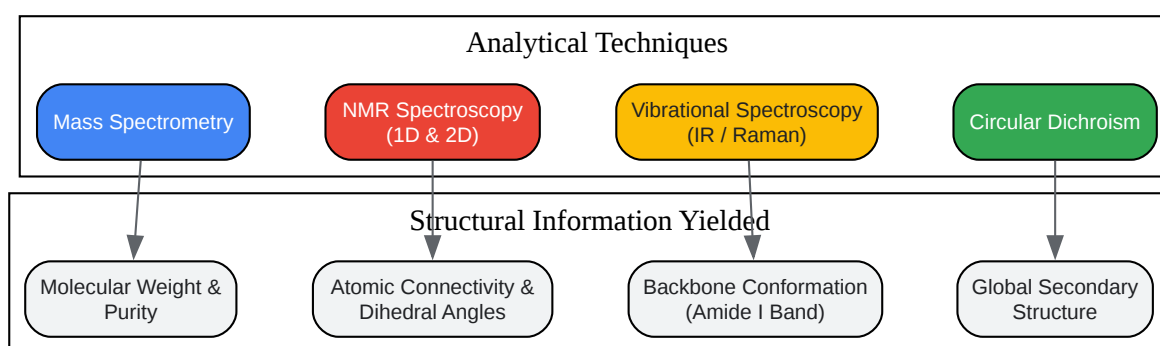
Experimental Protocol: RP-HPLC Purification

- **Sample Preparation:** Dissolve the crude (β -Ala)₃ pellet in a minimal amount of a suitable solvent, often 1% aqueous ammonium hydroxide (NH₄OH) to break up aggregates, followed by dilution in the initial mobile phase.^[6]

- Column: Use a preparative C18 column.
- Mobile Phases:
 - Solvent A: 0.1% TFA in water
 - Solvent B: 0.1% TFA in acetonitrile (ACN)
- Gradient: Run a linear gradient, for example, from 5% to 50% Solvent B over 30 minutes. The exact gradient must be optimized based on analytical test runs.
- Detection & Fractionation: Monitor the elution profile at 220 nm. Collect fractions corresponding to the major peak.
- Analysis and Lyophilization: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain a fluffy white powder.

Comprehensive Structural Characterization

Determining the molecular structure of $(\beta\text{-Ala})_3$ requires a multi-modal approach, combining techniques that probe different aspects of its architecture, from atomic connectivity to global conformation in solution.



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Caption: Relationship between analytical methods and the structural data they provide.

Mass Spectrometry (MS)

MS is indispensable for confirming the successful synthesis of the target peptide. It provides a precise measurement of the molecular mass, validating the peptide's identity and purity.

Parameter	Value	Source
Molecular Formula	C ₉ H ₁₇ N ₃ O ₄	Calculated
Average Molecular Weight	231.25 g/mol	Calculated
Monoisotopic Mass	231.1219 Da	Calculated

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[7] For (β-Ala)₃, ¹H NMR provides the initial fingerprint, while 2D experiments (COSY, TOCSY, NOESY) are used to assign resonances and derive structural restraints.

- ¹H NMR: The spectrum of (β-Ala)₃ is relatively simple due to its repeating units. Key resonances include the α-CH₂ and β-CH₂ protons of the backbone and the amide (NH) protons. Chemical shifts are sensitive to the local electronic environment and conformation.
- 2D NMR: NOESY experiments are particularly crucial, as they detect through-space correlations between protons that are close to each other (< 5 Å), providing the distance restraints needed to calculate a solution structure. For a small, flexible peptide like (β-Ala)₃, these experiments reveal the ensemble of conformations it populates in solution.[2]

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve 1-2 mg of lyophilized (β-Ala)₃ in 500 μL of a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 90/10). Add a small amount of a reference standard like DSS or TSP.
- **Data Acquisition:** Acquire a suite of spectra on a high-field NMR spectrometer (≥ 500 MHz), including ¹H, ¹³C, COSY, TOCSY, and NOESY experiments at a controlled temperature (e.g., 298 K).

- **Data Processing and Analysis:** Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton and carbon resonances.
- **Structure Calculation:** Integrate NOESY cross-peaks to generate distance restraints. Use these restraints in a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental data.

Vibrational and Circular Dichroism Spectroscopy

While NMR provides high-resolution detail, other spectroscopic methods offer valuable insights into the overall conformational preferences of the peptide backbone.

- **Infrared (IR) and Raman Spectroscopy:** The amide I band ($1600\text{-}1700\text{ cm}^{-1}$) in the IR and Raman spectra is highly sensitive to the peptide's secondary structure. The frequency and shape of this band can distinguish between extended β -strand-like structures, helices, and disordered conformations.[3]
- **Circular Dichroism (CD) Spectroscopy:** CD measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides a qualitative and sometimes quantitative assessment of the secondary structure content. While $(\beta\text{-Ala})_3$ is achiral, induced circular dichroism can sometimes be observed upon binding to other molecules or aggregation. For chiral β -peptides, CD is a primary tool for structural assessment.[8]

Physicochemical Properties and Potential Applications

The unique structural features of $(\beta\text{-Ala})_3$ and related β -peptides translate into properties that are highly desirable in biomedical and materials science research.

Property	Description / Value	Significance
Proteolytic Stability	Highly resistant to degradation by common proteases (e.g., trypsin, chymotrypsin, pepsin). [2]	Enables use as long-lasting peptidomimetic drugs with improved pharmacokinetic profiles.
Secondary Structure	Capable of forming stable, predictable secondary structures (helices, sheets).[1] [2]	Provides a rigid scaffold for presenting functional groups in a defined 3D orientation, crucial for designing inhibitors or mimetics of protein-protein interactions.
Solubility	Generally soluble in aqueous buffers, depending on pH.	Facilitates handling and formulation for biological assays and therapeutic applications.
Biological Activity	The β -alanine monomer is a neurotransmitter agonist.[9] [10] Oligomers can be designed to mimic or block biological interactions.	Serves as a starting point for developing novel therapeutics targeting receptors or enzymes.

Conclusion and Future Directions

H- β -Ala- β -Ala- β -Ala-OH is more than a simple oligomer; it is a foundational tool for the field of β -peptide science. Its straightforward synthesis and structural analysis provide a clear window into the principles governing the folding and function of this important class of non-natural polymers. The insights gained from studying (β -Ala)₃ and its derivatives continue to drive innovation in drug discovery, where proteolytic resistance and structural pre-organization are paramount. Future research will undoubtedly leverage this fundamental knowledge to create more complex β -peptide architectures with tailored functions, from potent enzyme inhibitors and receptor modulators to self-assembling nanomaterials and advanced drug delivery vehicles.

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